cis-Dichlorobis(diethylsulfide)platinum(II)

Catalog No.
S1519901
CAS No.
15442-57-6
M.F
C8H20Cl2PtS2
M. Wt
446.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Dichlorobis(diethylsulfide)platinum(II)

CAS Number

15442-57-6

Product Name

cis-Dichlorobis(diethylsulfide)platinum(II)

IUPAC Name

dichloroplatinum;ethylsulfanylethane

Molecular Formula

C8H20Cl2PtS2

Molecular Weight

446.4 g/mol

InChI

InChI=1S/2C4H10S.2ClH.Pt/c2*1-3-5-4-2;;;/h2*3-4H2,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

DCIVLRIRJUWCIS-UHFFFAOYSA-L

SMILES

CCSCC.CCSCC.Cl[Pt]Cl

Canonical SMILES

CCSCC.CCSCC.[Cl-].[Cl-].[Pt+2]

Catalysis in Organic Synthesis

Specific Scientific Field

Organic chemistry and catalysis.

Summary

Cis-Dichlorobis(diethylsulfide)platinum(II): serves as a catalyst in various organic synthesis reactions. Its ability to activate and facilitate specific chemical transformations makes it valuable in laboratory and industrial settings.

Results

Cis-Dichlorobis(diethylsulfide)platinum(II) is an organometallic compound with the chemical formula C8H20Cl2PtS2\text{C}_8\text{H}_{20}\text{Cl}_2\text{PtS}_2. It features a platinum center coordinated to two chloride ions and two diethyl sulfide ligands. This compound is notable for its unique cis configuration, which influences its chemical properties and reactivity. The platinum atom in this compound exhibits a +2 oxidation state, characteristic of many platinum complexes used in various chemical applications.

The compound is typically synthesized as a crystalline solid and is soluble in organic solvents. Its molecular structure can be represented as follows:

  • Platinum (Pt): Central metal atom.
  • Chlorides (Cl): Two chloride ions acting as ligands.
  • Diethyl sulfide (C4_4H10_10S): Two diethyl sulfide molecules acting as bidentate ligands.

, primarily due to the presence of the reactive chloride ligands. Key reactions include:

  • Ligand Exchange Reactions: The chloride ions can be substituted by other nucleophiles, such as amines or phosphines, leading to the formation of new platinum complexes.
  • Hydrosilylation Reactions: This compound acts as a catalyst in hydrosilylation processes, where it facilitates the addition of silanes to alkenes or alkynes, forming siloxanes. This reaction is significant in organic synthesis for producing silicone materials .
  • Reduction Reactions: Under certain conditions, cis-Dichlorobis(diethylsulfide)platinum(II) can be reduced to lower oxidation states, which may alter its reactivity profile and potential applications.

The synthesis of cis-Dichlorobis(diethylsulfide)platinum(II) typically involves the following steps:

  • Preparation of Platinum(II) Chloride: Platinum(II) chloride can be reacted with diethyl sulfide in an appropriate solvent.
  • Reaction Conditions: The reaction usually requires heat and may be conducted under an inert atmosphere to prevent oxidation or hydrolysis.
  • Purification: After synthesis, the product can be purified through recrystallization or chromatography techniques to obtain a high-purity compound.

Cis-Dichlorobis(diethylsulfide)platinum(II) has several applications across different fields:

  • Catalysis: It serves as a catalyst for various organic reactions, particularly hydrosilylation, which is essential in silicone production and organic synthesis .
  • Research: The compound is used in academic and industrial research settings to study platinum coordination chemistry and its reactivity.
  • Potential Anticancer Agent: Although further research is needed, its structural similarities to other platinum-based drugs suggest potential use in cancer therapy.

Interaction studies involving cis-Dichlorobis(diethylsulfide)platinum(II) focus on how this compound interacts with biological molecules such as DNA and proteins. Preliminary studies indicate that it may bind to DNA similarly to other platinum compounds, leading to cross-linking that inhibits DNA replication and transcription . Understanding these interactions is crucial for assessing its potential therapeutic efficacy and safety profile.

Cis-Dichlorobis(diethylsulfide)platinum(II) shares similarities with several other platinum-based compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
CisplatinPt(NH3_3)2_2(Cl)2_2Widely used anticancer drug; strong DNA binding
CarboplatinPt(OOCCH3_3)2_2(Cl)2_2Less toxic than cisplatin; similar mechanism
Cis-Dichlorobis(dimethyl sulfoxide)platinum(II)Pt(DMSO)2_2(Cl)2_2Uses dimethyl sulfoxide as ligand; different reactivity
Cis-Dichlorobis(diphenylphosphine)platinum(II)Pt(PPh2_2)2_2(Cl)2_2Phosphine ligands; different catalytic properties

Cis-Dichlorobis(diethylsulfide)platinum(II)'s unique combination of diethyl sulfide ligands and its specific cis configuration contribute to distinct catalytic properties and potential biological activities compared to these similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15442-57-6
15337-84-5

General Manufacturing Information

Platinum, dichlorobis[1,1'-thiobis[ethane]]-: ACTIVE

Dates

Modify: 2023-08-15

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